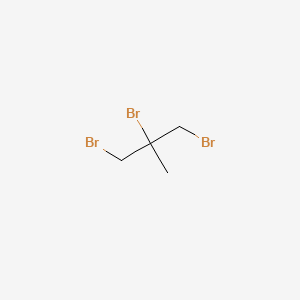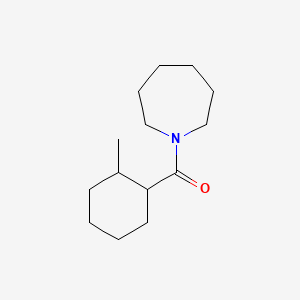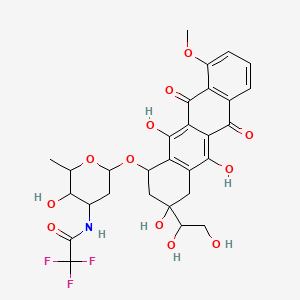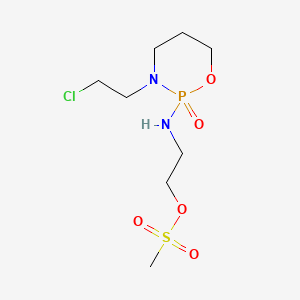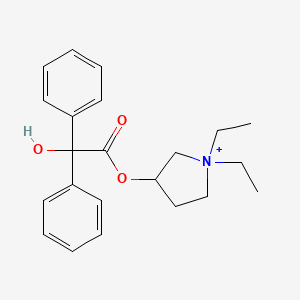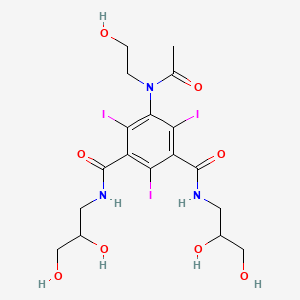
Isophthalamide, N,N'-bis(2,3-dihydroxypropyl)-5-(N-(2-hydroxyethyl)acetamido)-2,4,6-triiodo-
描述
Isophthalamide, N,N’-bis(2,3-dihydroxypropyl)-5-(N-(2-hydroxyethyl)acetamido)-2,4,6-triiodo- is a complex organic compound known for its significant applications in medical imaging, particularly as a contrast agent in radiographic procedures. The presence of iodine atoms in its structure enhances its radiopacity, making it highly effective in improving the visibility of internal body structures in X-ray-based imaging techniques.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Isophthalamide, N,N’-bis(2,3-dihydroxypropyl)-5-(N-(2-hydroxyethyl)acetamido)-2,4,6-triiodo- typically involves multiple steps:
Iodination: The introduction of iodine atoms into the aromatic ring of isophthalic acid derivatives is a crucial step. This can be achieved using iodine monochloride (ICl) or other iodinating agents under controlled conditions.
Amidation: The formation of the amide bond involves reacting isophthalic acid derivatives with appropriate amines. This step often requires the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This includes the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure consistency and safety of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl and dihydroxypropyl groups, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the amide groups, potentially converting them to amines under strong reducing conditions.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions, although this is less common due to the stability of the C-I bond.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Sodium azide (NaN₃), thiourea.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of azides or thiols.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules, particularly in the development of new contrast agents and radiopaque materials.
Biology
In biological research, it serves as a probe for studying cellular uptake and distribution of iodine-containing compounds, aiding in the understanding of iodine metabolism and its effects on cellular functions.
Medicine
The primary application in medicine is as a contrast agent in diagnostic imaging. Its high iodine content makes it particularly effective in enhancing the contrast of blood vessels, tissues, and organs in X-ray and CT imaging.
Industry
In the industrial sector, it is used in the production of specialized polymers and materials that require high radiopacity for quality control and non-destructive testing.
作用机制
The effectiveness of Isophthalamide, N,N’-bis(2,3-dihydroxypropyl)-5-(N-(2-hydroxyethyl)acetamido)-2,4,6-triiodo- as a contrast agent is primarily due to its high iodine content. Iodine atoms have a high atomic number, which increases the compound’s ability to absorb X-rays. When administered to a patient, the compound circulates through the bloodstream and accumulates in specific tissues, enhancing the contrast of these areas in X-ray images. The molecular targets include blood vessels and tissues with high vascularization.
相似化合物的比较
Similar Compounds
Iohexol: Another iodine-based contrast agent with similar applications in radiographic imaging.
Iopamidol: Known for its use in CT imaging, offering high radiopacity and low toxicity.
Iodixanol: A non-ionic, dimeric contrast agent used in various imaging procedures.
Uniqueness
Isophthalamide, N,N’-bis(2,3-dihydroxypropyl)-5-(N-(2-hydroxyethyl)acetamido)-2,4,6-triiodo- stands out due to its specific structural features that enhance its solubility and stability, making it particularly suitable for certain imaging applications where other compounds may not perform as effectively.
This detailed overview provides a comprehensive understanding of Isophthalamide, N,N’-bis(2,3-dihydroxypropyl)-5-(N-(2-hydroxyethyl)acetamido)-2,4,6-triiodo-, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
5-[acetyl(2-hydroxyethyl)amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24I3N3O8/c1-8(28)24(2-3-25)16-14(20)11(17(31)22-4-9(29)6-26)13(19)12(15(16)21)18(32)23-5-10(30)7-27/h9-10,25-27,29-30H,2-7H2,1H3,(H,22,31)(H,23,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBKZVHJHOUWJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCO)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24I3N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80991184 | |
| Record name | 5-[Acetyl(2-hydroxyethyl)amino]-N~1~,N~3~-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80991184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
791.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70894-76-7 | |
| Record name | 5-[Acetyl(2-hydroxyethyl)amino]-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70894-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C 29 (contrast media) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070894767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[Acetyl(2-hydroxyethyl)amino]-N~1~,N~3~-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80991184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



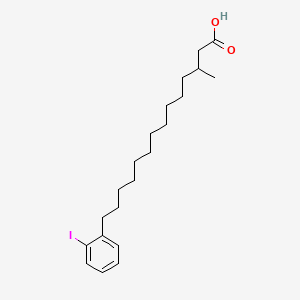
![(2-Indolo[2,3-b]quinoxalin-6-yl-ethyl)-dimethyl-amine](/img/structure/B1200637.png)


![3-methyl-N-[3-(2-pyridyl)-1-isoquinolyl]benzamidine](/img/structure/B1200642.png)
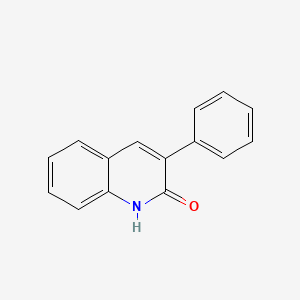
![3,6,9,14-Tetrathiabicyclo[9.2.1]tetradeca-11,13-diene](/img/structure/B1200647.png)
